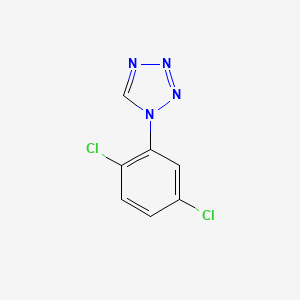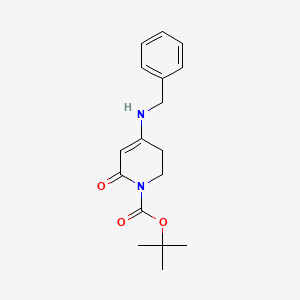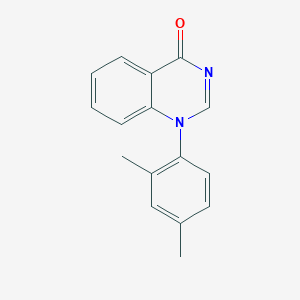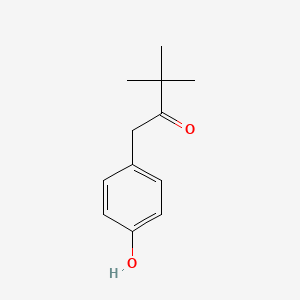
4-(3H-Diazirin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3H-Diazirin-3-yl)pyridine is an organic compound that features a diazirine ring attached to a pyridine ring. Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its photo-reactive properties, making it useful in various scientific applications, particularly in photoaffinity labeling studies .
準備方法
The synthesis of 4-(3H-Diazirin-3-yl)pyridine typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general synthetic route includes:
Oximation: Reacting the ketone with hydroxylammonium chloride under heat in the presence of a base such as pyridine.
Tosylation or Mesylation: Treating the alpha-substituted oxygen with tosyl or mesyl chloride in the presence of a base.
Ammonia Treatment: Treating the tosyl or mesyl oxime with ammonia to produce the diaziridine.
化学反応の分析
4-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The diaziridine intermediate can be oxidized to form the diazirine.
Substitution: The diazirine ring can participate in substitution reactions, particularly under photochemical conditions.
Photoreactions: Upon irradiation with ultraviolet light, diazirines can generate carbenes, which can insert into various C-H, N-H, and O-H bonds.
Common reagents used in these reactions include hydroxylammonium chloride, tosyl or mesyl chloride, ammonia, and various oxidizing agents. The major products formed from these reactions are diazirines and carbenes.
科学的研究の応用
4-(3H-Diazirin-3-yl)pyridine is widely used in scientific research due to its photo-reactive properties. Some of its applications include:
Photoaffinity Labeling: Used to study interactions between ligands and receptors, enzymes, proteins, and nucleic acids.
Chemical Biology: Employed in the elucidation of molecular interactions and pathways.
Medicinal Chemistry: Utilized in the development of photo-reactive probes for drug discovery and development.
作用機序
The primary mechanism of action for 4-(3H-Diazirin-3-yl)pyridine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study molecular interactions .
類似化合物との比較
4-(3H-Diazirin-3-yl)pyridine is unique due to its combination of a diazirine ring and a pyridine ring. Similar compounds include:
Phenyldiazirine: Produces singlet carbenes.
Trifluoromethylphenyldiazirine: Produces triplet state carbenes.
3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine compound with different substituents.
These compounds share the photo-reactive properties of diazirines but differ in their specific chemical structures and reactivity.
特性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
4-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-3-7-4-2-5(1)6-8-9-6/h1-4,6H |
InChIキー |
ZAXSCBJFDCWDCH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)

![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)








![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)
